molecular formula C25H24N6O2S B2777004 N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide CAS No. 854043-20-2

N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

Katalognummer B2777004
CAS-Nummer: 854043-20-2
Molekulargewicht: 472.57
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound. The choice of reactions depends on the functional groups present in the molecule.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its functional groups.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability under various conditions.


Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research has been conducted on synthesizing phenyl-substituted triazolo-annelated quinazolines, employing N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. These processes lead to derivatives through thionation or chlorination, highlighting the compound's chemical versatility and potential for creating a wide range of pharmacologically active molecules (Al-Salahi, 2010).

Pharmacological Potential

A notable study synthesized novel cyclohexyl-substituted triazoloquinazolinones, demonstrating significant H1-antihistaminic activity in vivo. This research suggests the compound's potential as a basis for developing new classes of H1-antihistamines with minimal sedation effects, offering an alternative to existing medications (Alagarsamy et al., 2007).

Derivative Development

Further investigations into the chemical transformation of lactam moieties within related structures have facilitated access to various heterocyclic derivatives. These studies underscore the compound's flexibility and potential for generating novel bioactive molecules, possibly contributing to new therapeutic options (Al-Salahi & Geffken, 2011).

Antimicrobial and Anticancer Properties

Research extending to the antimicrobial and anticancer properties of related quinazoline derivatives has highlighted significant activity against various pathogens and cancer cell lines. This suggests a broader pharmacological relevance, with potential applications in treating infections and cancer (Ghosh et al., 2015).

Safety And Hazards

This involves assessing the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Zukünftige Richtungen

This could involve potential applications of the compound, further studies needed to fully understand its properties, or new synthetic routes to produce it more efficiently.


Please consult with a professional chemist or a reliable source for accurate information. Always follow safety guidelines when handling chemicals.


Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2S/c1-17-9-3-5-11-19(17)30-22(33)18-10-4-6-12-20(18)31-23(30)28-29-24(31)34-15-21(32)27-25(16-26)13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEWQUHGPWZDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5(CCCCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.